molecular formula C18H15BrN2O4 B10989584 6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one

6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one

Cat. No.: B10989584
M. Wt: 403.2 g/mol
InChI Key: XEQVMPRJVZORQG-UHFFFAOYSA-N
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Description

6-Bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one: is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₀Br₂N₂O₂

    Molecular Weight: 422.078 g/mol

    CAS Number: 201298-52-4

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes, optimization, and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution at C6-Bromine

The bromine atom at position 6 facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Reaction TypeConditionsProduct/OutcomeSource
Suzuki-Miyaura CouplingPd catalyst, boronic acid, baseAryl/heteroaryl group at C6
AminationCuI, amine, heating6-aminoquinazolinone derivative
MethoxylationNaOMe, DMF, 80°C6-methoxyquinazolinone analog

The electron-withdrawing quinazolinone core activates the C-Br bond for substitution, while the dimethoxyphenyl group modulates electronic effects.

Reduction and Oxidation Reactions

The quinazolinone ring and ketone moiety participate in redox transformations.

Reduction

Target SiteReagents/ConditionsProductSource
Quinazolinone C=N bondH₂, Pd/C (catalytic hydrogenation)3,4-dihydroquinazolin-4(3H)-one
Ketone (side chain)NaBH₄, MeOHSecondary alcohol derivative

Oxidation

Target SiteReagents/ConditionsProductSource
Quinazolinone ringKMnO₄, alkaline medium3,4-dihydro-6-oxo-quinazoline
Alkyl side chainCrO₃, H₂SO₄Carboxylic acid (if R=CH₂)

Functionalization via Alkylation/Acylation

The N3 nitrogen in the quinazolinone ring is a nucleophilic site for alkylation.

Reaction TypeReagentsOutcomeSource
N-AlkylationCH₃I, K₂CO₃, DMFN3-methylated derivative
AcylationAcCl, pyridineN3-acetylated analog

Side Chain Reactivity

The 2-(3,4-dimethoxyphenyl)-2-oxoethyl group undergoes ketone-specific reactions:

Reaction TypeConditionsProductSource
Grignard AdditionRMgX, THF, 0°CTertiary alcohol formation
CondensationNH₂OH·HCl, refluxOxime derivative
Wittig ReactionPh₃P=CHCO₂Et, tolueneα,β-unsaturated ester

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the quinazolinone ring may undergo cleavage:

ConditionsReagentsProductSource
HCl (conc.), refluxProlonged heatingAnthranilic acid derivatives
NaOH, H₂O₂Oxidative cleavageFragmented aromatic amines

Comparison with Structural Analogs

Key differences in reactivity compared to similar compounds:

CompoundReactivity ProfileDistinct Feature of Target Compound
6-Bromo-2-methylquinazolin-4(3H)-oneLimited cross-coupling efficiencyEnhanced SNAr due to dimethoxyphenyl EWG
6-Bromo-3-(4-bromobenzyl)quinazolinoneHigher steric hindrance at N3Flexible ketone side chain enables diverse functionalization

Mechanistic Insights

  • Electronic Effects : The dimethoxyphenyl group donates electrons via resonance, slightly deactivating the quinazolinone ring but enhancing bromide displacement at C6 .

  • Steric Considerations : The 2-oxoethyl side chain may hinder reactions at N3 unless forced by strong nucleophiles .

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for other molecules.

    Biology: Studying cellular processes.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in material science and drug development.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related quinazolinones.

Biological Activity

6-Bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight403.23 g/mol
Molecular FormulaC18H15BrN2O4
LogP2.5946
Polar Surface Area54.847 Ų
Hydrogen Bond Acceptors7

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including compounds similar to this compound, notable antibacterial and antifungal activities were observed. The antimicrobial efficacy was assessed using the cup-plate agar diffusion method against several pathogens:

  • Bacterial Strains : Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungal Strains : Candida albicans, Aspergillus niger

Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting potential applications in treating infections .

Anti-inflammatory Activity

In vivo studies have demonstrated that quinazolinone compounds can reduce inflammation effectively. The carrageenan-induced paw edema test in rats revealed that specific derivatives showed significant anti-inflammatory effects, comparable to ibuprofen. This suggests that this compound may possess similar therapeutic potential .

Cytotoxic Activity

Cytotoxicity studies have highlighted the potential of quinazolinone derivatives in cancer treatment. For example, a related compound demonstrated IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.9
SW-480 (Colorectal Cancer)2.3
MCF-7 (Breast Cancer)5.65

These findings indicate that the compound can induce apoptosis in cancer cells and may serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural features. The presence of electron-withdrawing groups enhances cytotoxicity and antimicrobial activity. For instance, modifications at specific positions on the phenyl ring significantly affect the binding affinity to targets such as the Epidermal Growth Factor Receptor (EGFR), which is critical in cancer progression .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various quinazolinone derivatives and tested their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : In a comparative study involving multiple quinazoline derivatives, one compound showed selective cytotoxicity towards tumorigenic cells while sparing normal cells, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C18H15BrN2O4/c1-24-16-6-3-11(7-17(16)25-2)15(22)9-21-10-20-14-5-4-12(19)8-13(14)18(21)23/h3-8,10H,9H2,1-2H3

InChI Key

XEQVMPRJVZORQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)OC

Origin of Product

United States

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